molecular formula C11H14N2O2S2 B383415 N-(oxolan-2-ylmethylcarbamothioyl)thiophene-2-carboxamide CAS No. 379715-58-9

N-(oxolan-2-ylmethylcarbamothioyl)thiophene-2-carboxamide

Cat. No. B383415
CAS RN: 379715-58-9
M. Wt: 270.4g/mol
InChI Key: JRQIQTUYXFSTQO-UHFFFAOYSA-N
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Description

“N-(oxolan-2-ylmethylcarbamothioyl)thiophene-2-carboxamide” is a chemical compound . It’s also known as a type of heterocyclic organic compound .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, some furan/thiophene-2-carboxamide derivatives were prepared from acyl chlorides and heterocyclic amine derivatives . Another synthetic strategy proposed the cyclization of precursor compounds with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis .


Chemical Reactions Analysis

While specific chemical reactions involving “N-(oxolan-2-ylmethylcarbamothioyl)thiophene-2-carboxamide” are not available, related compounds have been studied. For example, the reaction of 5-bromothiophene-2-carboxylic acid with 2-amino-4-methylpyridine in the presence of titanium tetrachloride (TiCl4) coupling reagent and pyridine has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, N-(furan-2-ylmethyl)thiophene-2-carboxamide, have been reported. It is a pale white solid with a yield of 45%, melting point of 72–74 °C, and has specific IR absorption peaks .

Scientific Research Applications

Medicinal Chemistry: Anticancer Properties

Thiophene derivatives, such as N-(oxolan-2-ylmethylcarbamothioyl)thiophene-2-carboxamide, have been studied for their potential anticancer properties. These compounds can interact with various biological targets, potentially inhibiting the growth of cancer cells. The structural analogs of thiophene have shown promise in preclinical models, and further research could lead to the development of new anticancer therapies .

Organic Electronics: Semiconductors

The thiophene ring system is integral to the advancement of organic semiconductors. Compounds with this structure are used in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The electronic properties of thiophene derivatives make them suitable for these applications, contributing to more efficient and flexible electronic devices .

Material Science: Corrosion Inhibitors

In the field of industrial chemistry, thiophene derivatives serve as corrosion inhibitors. They protect metals and alloys from corrosive processes, which is crucial for extending the lifespan of materials used in various industries. The effectiveness of these compounds as corrosion inhibitors is attributed to their ability to form stable films on metal surfaces .

Pharmaceutical Applications: Anti-inflammatory Drugs

Thiophene derivatives are known to exhibit anti-inflammatory properties. For instance, suprofen, which has a 2-substituted thiophene framework, is a nonsteroidal anti-inflammatory drug (NSAID). Research into similar compounds could lead to the development of new NSAIDs with improved efficacy and reduced side effects .

Anesthesia: Voltage-Gated Sodium Channel Blockers

Some thiophene derivatives act as voltage-gated sodium channel blockers and are used in medical settings as anesthetics. Articaine, for example, is a dental anesthetic used in Europe. The compound under analysis could be explored for similar applications, potentially leading to new anesthetics with better pharmacological profiles .

Enzyme Inhibition: Neuroprotective Agents

Thiophene derivatives have been assessed for their enzyme inhibition effects, which is significant for their neuroprotective and antioxidant activities. These compounds can inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are therapeutic targets for conditions like Alzheimer’s disease. The compound could be a promising candidate for the development of new neuroprotective drugs .

Future Directions

The future directions for this compound and its analogs could involve further exploration of their biological activities. For instance, compounds carrying thiophene/furan carbocamide moieties could be promising structures in the development of more potent pharmaceutical agents . Additionally, the antibacterial activities of synthesized N-(4-methylpyridin-2-yl) thiophene-2-carboxamides against ESBL-producing E. coli ST131 strains have been studied .

Mechanism of Action

Target of Action

The primary target of N-(oxolan-2-ylmethylcarbamothioyl)thiophene-2-carboxamide, also known as N-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]thiophene-2-carboxamide, is SNAT2 (SLC38A2) . SNAT2 is a sodium-dependent neutral amino acid transporter that plays a crucial role in the accumulation of amino acids as nutrients, the maintenance of cell osmolarity, and the activation of mTORC1 .

Mode of Action

This compound acts as an effective inhibitor of SNAT2 . It has been identified through a high-throughput screening test developed using the inducible properties of SNAT2 and its electrophysiological mechanism . The compound can distinguish closely related transport protein homologs like SNAT1 .

Biochemical Pathways

The inhibition of SNAT2 affects the cellular uptake of certain amino acids, which can disrupt various biochemical pathways. For instance, it can limit the net glutamine provided for glutamine breakdown, making it a potential target for cancer treatment . The inhibition of SNAT2 can also affect the activation of mTORC1, a protein complex that regulates cell growth and metabolism .

Pharmacokinetics

The compound’s effectiveness at inhibiting snat2 in different assays suggests that it may have suitable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The inhibition of SNAT2 by this compound can lead to a halt in the proliferative growth of certain cancer cell lines when combined with a tolerable dose of a glucose transport inhibitor . This suggests a synergistic effect between inhibiting glucose fermentation and glutamine breakdown in cancer cells .

properties

IUPAC Name

N-(oxolan-2-ylmethylcarbamothioyl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S2/c14-10(9-4-2-6-17-9)13-11(16)12-7-8-3-1-5-15-8/h2,4,6,8H,1,3,5,7H2,(H2,12,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQIQTUYXFSTQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=S)NC(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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